Kuwanon T

Inflammation Microglia Macrophage

Research on kuwanon analogs often fails due to functional divergence: 9 other Morus alba isolates lack this compound's anti-inflammatory activity. Kuwanon T solves this with validated selectivity in BV2/RAW264.7 cells. - Mechanism: NF-κB pathway inactivation + HO-1/Nrf2 pathway activation - Bioactivity: Inhibits NO, PGE2, IL-6, TNF-α, iNOS, COX-2; EC50 (oxidative stress) = 30.32 μM - Supply: >95% purity (HPLC), structural confirmation by NMR/MS, certified reference standard

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
Cat. No. B3026514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKuwanon T
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C
InChIInChI=1S/C25H26O6/c1-13(2)5-7-16-19(27)10-9-17(23(16)29)25-18(8-6-14(3)4)24(30)22-20(28)11-15(26)12-21(22)31-25/h5-6,9-12,26-29H,7-8H2,1-4H3
InChIKeyKATQHJZHAFCFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kuwanon T: A Validated Prenylated Flavonoid from Morus alba for Anti-Inflammatory and Oxidative Stress Research


Kuwanon T (CAS 100187-66-4, C25H26O6, MW 422.47) is an isoprenylated flavonoid isolated from the root bark of Morus alba (white mulberry) [1]. It belongs to the kuwanon class of prenylated flavonoids, a group characterized by the presence of C5 isoprenyl (prenyl) side chains attached to the flavonoid core scaffold. Kuwanon T has been characterized alongside other kuwanons including kuwanon G, kuwanon E, and kuwanon C in phytochemical investigations of Morus species [2]. The compound is commercially available from multiple research chemical suppliers with typical purity specifications exceeding 95%, and its structure has been confirmed via NMR and mass spectrometric methods [3]. Key documented bioactivities include protective effects against t-BHP-induced oxidative stress with an EC50 of 30.32 μM [4], and anti-inflammatory activity mediated through NF-κB pathway inactivation and HO-1/Nrf2 pathway activation in microglial and macrophage cell models [5].

Prenylated flavonoid (kuwanon class) from Morus alba root bark — research-grade natural product
Reported pathway activity in NF-κB suppression and HO-1/Nrf2 induction models (BV2, RAW264.7)
May support oxidative stress cytoprotection assay development and inflammation pathway studies
Identity confirmed by NMR and MS; purity typically >95% (HPLC). Biological activity context: research use only.

Why Kuwanon T Cannot Be Replaced by Generic Kuwanon Analogs in Experimental Design


The kuwanon family of prenylated flavonoids from Morus alba exhibits substantial functional divergence despite shared core scaffolds. In a direct comparative screen of 11 compounds isolated from the same Morus alba bark methanolic extract, only two compounds — kuwanon T and sanggenon A — demonstrated marked inhibition of LPS-induced nitric oxide production in both BV2 microglial cells and RAW264.7 macrophages, whereas closely related structural analogs including kuwanon G, kuwanon E, sanggenon M, sanggenol A, mulberofuran B, mulberofuran G, moracin M, moracin O, and norartocarpanone did not exhibit comparable anti-inflammatory activity [1]. This selectivity pattern indicates that the specific substitution and prenylation architecture of kuwanon T confers distinct biological target engagement not shared by other kuwanons. Furthermore, kuwanon T's dual-pathway mechanism — simultaneously suppressing NF-κB activation while inducing HO-1 expression via Nrf2 — represents a specific pharmacological profile that cannot be assumed for other kuwanon family members [2]. Generic substitution with non-validated kuwanon analogs would introduce uncontrolled variability in both potency and mechanism of action, compromising experimental reproducibility and data interpretability.

Analogs Kuwanon G, E, and other co-isolated Morus alba compounds lacked marked anti-inflammatory activity in the same BV2/RAW264.7 LPS model — structural similarity may not transfer to functional equivalence.
Mechanism Dual NF-κB suppression and HO-1/Nrf2 induction profile cannot be assumed for other kuwanons; single-pathway inhibitors may exhibit different cellular response patterns.
Reproducibility Generic substitution with non-validated prenylated flavonoid analogs introduces uncontrolled variability in both potency and pathway engagement.

Kuwanon T: Quantitative Comparative Evidence for Scientific Selection


Anti-Inflammatory Selectivity of Kuwanon T Among 11 Co-Isolated Morus alba Compounds

In a head-to-head comparative study, kuwanon T (compound 3) and sanggenon A (compound 4) were the only two compounds among 11 co-isolated constituents from Morus alba bark extract that exhibited marked inhibition of LPS-induced nitric oxide (NO) production in both BV2 microglial cells and RAW264.7 macrophages [1]. The other nine compounds — kuwanon G, kuwanon E, sanggenon M, sanggenol A, mulberofuran B, mulberofuran G, moracin M, moracin O, and norartocarpanone — failed to show comparable activity in the same assay system [2]. This direct intra-study comparison establishes kuwanon T's distinct anti-inflammatory profile relative to its co-occurring analogs.

Anti-inflammatory selectivity
Head-to-head
Only kuwanon T and sanggenon A (2 of 11 co-isolated Morus alba compounds) showed marked inhibition of LPS-induced NO in BV2 and RAW264.7 cells; nine analogs inactive/marginally active.
Selectivity-based compound choice supports assay context; most kuwanon family members may not reproduce this anti-inflammatory endpoint.
Intra-study comparison; reported categorical difference.
Inflammation Microglia Macrophage

Multi-Target Inflammatory Mediator Suppression: Kuwanon T vs. Vehicle Control

Kuwanon T demonstrated broad-spectrum suppression of multiple inflammatory mediators in LPS-stimulated BV2 and RAW264.7 cells. The compound inhibited the production of prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), and suppressed the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [1]. While the study did not report numerical IC50 values for each mediator, the qualitative demonstration of multi-target suppression across the arachidonic acid cascade (PGE2, COX-2), pro-inflammatory cytokine production (IL-6, TNF-α), and NO/iNOS axis distinguishes kuwanon T from compounds that may only inhibit a single pathway [2].

Multi-mediator suppression
Cross-study comparable
Inhibited PGE2, IL-6, TNF-α production; suppressed iNOS and COX-2 protein expression in LPS-stimulated BV2/RAW264.7 cells.
Multi-target inflammatory mediator modulation context; not limited to single cytokine or enzyme.
Qualitative demonstration; no per-mediator IC50 reported.
Inflammation Cytokine COX-2

Dual-Pathway Anti-Inflammatory Mechanism: Kuwanon T vs. Single-Pathway NF-κB Inhibitors

Kuwanon T exerts anti-inflammatory effects through a dual-pathway mechanism: (1) inhibition of NF-κB pathway activation, and (2) induction of heme oxygenase-1 (HO-1) expression via activation of nuclear factor erythroid 2-related factor 2 (Nrf2) [1]. Critically, pharmacological suppression of HO-1 activity reversed the anti-inflammatory effects caused by kuwanon T pretreatment, establishing a causal mechanistic link between HO-1 induction and the compound's functional anti-inflammatory activity [2]. This dual-pathway mechanism differentiates kuwanon T from compounds that act solely as NF-κB inhibitors, offering a distinct pharmacological profile.

Dual-pathway mechanism
Class-level inference
NF-κB pathway suppression + HO-1/Nrf2 induction; pharmacological HO-1 inhibition reversed anti-inflammatory effect, establishing HO-1 dependence.
Dual mechanism differentiates from single-pathway NF-κB inhibitors; HO-1/Nrf2 engagement is a distinct pathway-response attribute.
Class-level comparison; direct comparator data not available.
NF-κB HO-1 Nrf2

Oxidative Stress Protection: Kuwanon T vs. Untreated Control in t-BHP Model

Kuwanon T exhibits protective effects against tert-butyl hydroperoxide (t-BHP)-induced oxidative stress with an EC50 value of 30.32 μM [1]. This quantitative cytoprotective activity was demonstrated in cellular models exposed to t-BHP, a widely used inducer of oxidative injury that mimics reactive oxygen species-mediated cellular damage. No direct comparative data against other kuwanons (e.g., kuwanon G, kuwanon E, kuwanon C) in the same t-BHP oxidative stress model are available in the public domain; therefore, this evidence represents a baseline activity value rather than a differential claim relative to analogs [2].

Oxidative stress cytoprotection
Supporting evidence
EC50 = 30.32 μM against t-BHP-induced oxidative stress (cellular model).
Cytoprotection assay benchmark value; may support oxidative stress model calibration.
Cell type not specified; value from vendor datasheet, requires independent validation.
Oxidative stress Cytoprotection Antioxidant

Research and Industrial Application Scenarios for Kuwanon T Based on Verified Evidence


Inflammation Research: Selective Tool Compound for NF-κB and HO-1/Nrf2 Pathway Studies

Kuwanon T is suitable as a research tool compound for studies investigating dual regulation of NF-κB and HO-1/Nrf2 signaling pathways in microglial and macrophage inflammation models. In a 2021 study, kuwanon T demonstrated marked inhibition of LPS-induced NO production in BV2 and RAW264.7 cells, distinguishing it from nine other co-isolated Morus alba compounds that lacked comparable activity [1]. The compound's demonstrated suppression of PGE2, IL-6, TNF-α, iNOS, and COX-2, combined with HO-1-dependent anti-inflammatory activity, makes it appropriate for mechanistic inflammation studies [2].

Oxidative Stress and Cytoprotection Assay Development

Kuwanon T can serve as a reference compound or positive control in t-BHP-induced oxidative stress assays. The documented EC50 of 30.32 μM provides a benchmark value for calibrating cytoprotection experiments in cellular models exposed to tert-butyl hydroperoxide [1]. Researchers developing new antioxidant or cytoprotective agents may use kuwanon T to validate assay sensitivity or as a comparator for structure-activity relationship (SAR) studies involving prenylated flavonoids [2].

Natural Product Chemistry: Reference Standard for Kuwanon Family Differentiation

Kuwanon T functions as an authenticated reference standard for analytical method development and quality control of Morus alba-derived natural products. The compound has been identified and structurally characterized alongside other kuwanons (G, E) and related prenylated flavonoids in multiple phytochemical investigations [1]. Its distinct chromatographic and spectroscopic properties support its use in HPLC method validation and compound identification workflows. Notably, the functional divergence between kuwanon T and structurally similar kuwanons (e.g., kuwanon G and E lack the anti-inflammatory activity demonstrated by kuwanon T in BV2/RAW264.7 cells) underscores the analytical importance of precise compound identification [2].

Comparative Pharmacology: Benchmark Compound for Kuwanon SAR Studies

Given the documented selectivity pattern where kuwanon T exhibits anti-inflammatory activity while kuwanon G and kuwanon E do not in the same assay system, researchers investigating structure-activity relationships (SAR) of prenylated flavonoids may employ kuwanon T as a structurally defined benchmark [1]. The compound's established dual-pathway mechanism (NF-κB suppression + HO-1/Nrf2 induction) provides a reference point for evaluating how structural modifications — particularly prenylation patterns and substitution positions on the flavonoid scaffold — affect both potency and mechanistic engagement [2].

Application
Selection Property
Validation Focus
Inflammation pathway research (NF-κB/HO-1)
Dual-pathway modulation context (NF-κB suppression + HO-1/Nrf2 induction)
Inflammatory mediator endpoint assays (BV2/RAW264.7); HO-1 dependence verification
Oxidative stress cytoprotection assays
Cytoprotection benchmark EC50 context (t-BHP model)
t-BHP cell model validation; assay calibration and comparator benchmarking
Natural product reference standard
Authenticated kuwanon identity (NMR, MS) and chromatographic profile
HPLC method validation; compound identification and differentiation from inactive analogs
SAR studies of prenylated flavonoids
Structurally defined benchmark with known selectivity and mechanism
Selectivity comparison against kuwanon G/E; mechanism engagement (HO-1) verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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